

Validating the Structure of 5-Ethylmorpholin-3-one: A Comparative Spectroscopic Guide

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Compound of Interest

Compound Name: **5-Ethylmorpholin-3-one**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of **5-Ethylmorpholin-3-one**, a heterocyclic compound of interest in medicinal chemistry and drug development. Through a comparative analysis with its potential structural isomers, this document outlines key spectroscopic techniques and expected data to unequivocally confirm the compound's identity and purity. Detailed experimental protocols are provided to ensure reproducibility, and a logical workflow for structural validation is presented.

Structural Isomers for Comparison

To confirm the precise structure of **5-Ethylmorpholin-3-one**, it is essential to differentiate it from its structural isomers, which share the same molecular formula ($C_6H_{11}NO_2$) and molecular weight (129.16 g/mol). The primary isomers of concern include positional isomers, where the ethyl group is at a different position on the morpholine ring, and functional group isomers.

Table 1: Key Structural Isomers of **5-Ethylmorpholin-3-one**

Compound Name	Structure	Isomer Type
5-Ethylmorpholin-3-one	O=C1NC(CC)COC1	Target Compound
4-Ethylmorpholin-3-one	O=C1N(CC)CCOC1	Positional Isomer
2-Ethylmorpholin-3-one	O=C1NCCOC(CC)1	Positional Isomer
N-Acetylmorpholine	O=C(C)N1CCOCC1	Functional Isomer

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques for **5-Ethylmorpholin-3-one** and its selected isomers. These predicted values are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (δ , ppm) in CDCl_3

Compound	H-2	H-5	H-6	Ethyl (CH_2)	Ethyl (CH_3)	NH
5-Ethylmorpholin-3-one	~4.2 (s)	~3.5 (m)	~3.8 (t)	~1.6 (q)	~0.9 (t)	~6.5 (br s)
4-Ethylmorpholin-3-one	~4.3 (s)	~3.7 (t)	~3.9 (t)	~3.4 (q)	~1.2 (t)	-
2-Ethylmorpholin-3-one	-	~3.6 (m)	~3.9 (m)	~1.8 (m), ~1.5 (m)	~1.0 (t)	~6.7 (br s)
N-Acetylmorpholine	~3.6 (t)	~3.6 (t)	~3.7 (t)	-	-	-

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (δ , ppm) in CDCl₃

Compound	C=O	C-2	C-3	C-5	C-6	Ethyl (CH ₂)	Ethyl (CH ₃)
5-Ethylmorpholin-3-one	~170	~68	-	~55	~70	~28	~11
4-Ethylmorpholin-3-one	~168	~67	-	~49	~69	~42	~12
2-Ethylmorpholin-3-one	~172	-	-	~52	~71	~25	~10
N-Acetylmorpholine	~169	~45	-	~45	~67	-	~21 (Acetyl CH ₃)

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data (m/z)

Compound	ESI-MS [M+H] ⁺	Key Fragmentation Ions
5-Ethylmorpholin-3-one	130.0817	100, 86, 72, 57
4-Ethylmorpholin-3-one	130.0817	101, 86, 72, 57
2-Ethylmorpholin-3-one	130.0817	114, 100, 86, 72
N-Acetylmorpholine	130.0817	86, 70, 57, 43

FTIR Spectroscopy

Table 5: Key FTIR Absorption Frequencies (cm⁻¹)

Compound	C=O Stretch	N-H Stretch	C-O-C Stretch
5-Ethylmorpholin-3-one	~1710	~3250	~1120
4-Ethylmorpholin-3-one	~1715	-	~1115
2-Ethylmorpholin-3-one	~1705	~3240	~1125
N-Acetylmorpholine	~1650	-	~1110

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of 0-10 ppm. Use a pulse angle of 30 degrees and a relaxation delay of 5 seconds. Process the data with a line broadening of 0.3 Hz.
- ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz. Use a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0-200 ppm. A relaxation delay of 2 seconds is typically sufficient.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

- Electrospray Ionization (ESI): Infuse the sample solution into the ESI source of a high-resolution mass spectrometer at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. For fragmentation studies (MS/MS), select the $[\text{M}+\text{H}]^+$ ion and subject it to collision-induced dissociation (CID) with argon gas.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Data Acquisition: Record the FTIR spectrum using an ATR-FTIR or transmission FTIR spectrometer. Collect the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Perform a background scan of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Logical Workflow for Structural Validation

The following diagram illustrates the logical steps to be taken to validate the structure of a synthesized batch of **5-Ethylmorpholin-3-one**.

Structural Validation Workflow for 5-Ethylmorpholin-3-one

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Caption: Workflow for the structural validation of **5-Ethylmorpholin-3-one**.

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